1-(3-{[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one
Description
This compound features a quinazoline core substituted with a (2H-1,3-benzodioxol-5-yl)methylamino group at position 4. A sulfanyl (-S-) methyl bridge connects the quinazoline moiety to a 4-methoxy-substituted phenyl ethanone group. The sulfanyl linker may enhance metabolic stability compared to oxygen or nitrogen analogs.
Properties
IUPAC Name |
1-[3-[[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-16(30)18-8-10-22(31-2)19(12-18)14-34-26-28-21-6-4-3-5-20(21)25(29-26)27-13-17-7-9-23-24(11-17)33-15-32-23/h3-12H,13-15H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYZTZRJZOTEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one typically involves multiple steps, including the formation of the benzodioxole and quinazoline intermediates. Common synthetic routes may involve:
Formation of Benzodioxole Intermediate: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Formation of Quinazoline Intermediate: This involves the reaction of anthranilic acid with formamide to form the quinazoline ring.
Coupling Reactions: The benzodioxole and quinazoline intermediates are then coupled using appropriate reagents and conditions, such as thiol-based coupling agents, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-{[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Materials Science: The compound can be explored for its properties in the development of new materials, such as polymers or nanomaterials.
Chemical Biology: It can be used as a probe to study biochemical pathways and molecular mechanisms in cells.
Mechanism of Action
The mechanism of action of 1-(3-{[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and quinazoline moieties may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
Key Observations :
- Quinazoline vs.
- Sulfanyl Linker Flexibility : The target’s -SCH2- bridge offers greater conformational flexibility compared to the rigid triazoloquinazoline system in .
- Substituent Diversity : The benzodioxol group in the target and may improve blood-brain barrier penetration, whereas the 4-chlorophenyl group in could enhance hydrophobicity.
Biological Activity
The compound 1-(3-{[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one is a complex organic molecule that incorporates a benzodioxole moiety, a quinazoline structure, and a methoxyphenyl group. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
- Anticancer Properties : Research indicates that compounds containing benzodioxole and quinazoline structures often exhibit significant anticancer activity. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Activity : The presence of the benzodioxole moiety has been associated with antimicrobial properties. Studies have demonstrated that similar compounds can act against a range of bacteria and fungi, suggesting potential applications in treating infections .
- Neuroprotective Effects : Some derivatives of quinazoline are noted for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Compounds similar to this structure have been found to inhibit specific enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory pathways .
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, leading to altered cellular responses.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of quinazoline derivatives similar to the compound . These compounds were tested against several cancer cell lines, showing IC50 values ranging from 10 to 30 µM, indicating potent activity . The mechanism was linked to the induction of apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of benzodioxole-containing compounds, it was found that these compounds exhibited Minimum Inhibitory Concentration (MIC) values between 5 to 20 µg/mL against various pathogens, demonstrating their potential as effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
